2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a methoxy-linked piperidinyl-oxazole moiety at the 2-position. The cyclopropyl group on the oxazole ring introduces steric and electronic modulation, while the trifluoromethyl group enhances metabolic stability and lipophilicity—a common strategy in medicinal chemistry for optimizing pharmacokinetics.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)16-2-1-3-17(23-16)27-11-12-6-8-25(9-7-12)18(26)14-10-15(28-24-14)13-4-5-13/h1-3,10,12-13H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEXIVUZYMNIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a piperidine ring linked to an oxazole moiety, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and its structural representation includes several functional groups that contribute to its biological activity. The presence of the cyclopropyl group and oxazole enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Compounds with similar structures often modulate neurotransmitter systems or inhibit specific enzymes involved in disease pathways. For instance, the piperidinyl moiety may facilitate binding to central nervous system receptors, while the oxazole component can enhance metabolic stability and bioavailability.
Pharmacological Activities
Research indicates that compounds related to this structure exhibit a range of pharmacological activities:
- Antitumor Activity : Similar compounds have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study on isoxazole derivatives indicated that similar compounds exhibited potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of heterocyclic compounds, revealing that derivatives with oxazole rings significantly reduced pro-inflammatory cytokine levels in vitro .
- Antimicrobial Properties : Research on pyrazole derivatives has shown that certain structural modifications can enhance antibacterial activity against resistant strains, suggesting that modifications similar to those in the target compound may yield promising antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine and oxazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Antiviral Activity
Preliminary studies suggest that this compound may interfere with viral replication mechanisms. It has been noted that compounds with similar frameworks can inhibit RNA-dependent RNA polymerase (RdRP) activity in viruses such as influenza A, suggesting a potential role in antiviral therapy.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial properties of various derivatives related to this compound using disc diffusion methods. Results indicated that certain derivatives showed promising activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antiviral Screening
In another study focusing on antiviral applications, compounds structurally related to this pyridine derivative were screened for their ability to inhibit the PA-PB1 interface in influenza A virus polymerase. Results demonstrated effective inhibition, paving the way for further development into antiviral agents .
Comparison with Similar Compounds
Table 1: Comparative Structural Features
*Note: Molecular weight for the target compound is calculated based on its formula.
Key Observations:
Heterocycle Variations: The target compound’s 1,2-oxazole ring (vs. 1,2,4-oxadiazole in analogs ) offers distinct electronic properties. The cyclopropyl group on the oxazole introduces steric bulk compared to the methyl group in the oxadiazole analog , which may enhance receptor selectivity but reduce solubility.
Substituent Effects: The trifluoromethyl group (common to all compounds) improves metabolic stability and lipophilicity.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (408.38 vs. 356.34 in ) suggests reduced solubility, a common trade-off with bulkier substituents.
Inferred Pharmacological and Physicochemical Properties
Table 2: Estimated Properties Based on Structural Analogues
*Note: LogP values are estimated using fragment-based methods.
Discussion:
- Lipophilicity : The cyclopropyl group in the target compound likely increases LogP compared to methyl-substituted analogs, favoring membrane permeability but risking solubility limitations.
- Solubility : The polar methylsulfonyl group in may improve solubility, whereas the cyclopropyl group in the target compound could necessitate formulation optimization.
- Metabolic Stability : All compounds benefit from trifluoromethyl’s electron-withdrawing effects, which resist oxidative metabolism. However, the methylsulfonyl group in may introduce new metabolic pathways.
Q & A
What are the recommended synthetic routes for 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, and what key reaction conditions should be optimized?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Preparation of the piperidine-4-ylmethoxy intermediate via nucleophilic substitution between 2-chloro-6-(trifluoromethyl)pyridine and piperidin-4-ylmethanol.
- Step 2: Coupling the piperidine intermediate with 5-cyclopropyl-1,2-oxazole-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Key optimizations:
- Protection/deprotection: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions at the piperidine nitrogen .
- Catalysis: Optimize reaction temperature (e.g., 0–25°C) to avoid oxazole ring decomposition.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; trifluoromethyl as a singlet at δ ~120 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., expected [M+H]+ for C21H20F3N3O3: 428.1485).
- HPLC-PDA/ELSD: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
- X-ray crystallography (if crystalline): Resolve stereochemistry of the piperidine-oxazole junction .
How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
Answer:
- Analog synthesis: Modify substituents systematically:
- Biological assays:
- Kinase inhibition profiling: Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify target selectivity.
- Cellular cytotoxicity: Measure IC50 in cancer cell lines (e.g., HCT-116, HepG2) with ATP-based viability assays .
- Computational docking: Map interactions using Schrödinger Suite or AutoDock to prioritize analogs with improved binding to targets like PI3K or EGFR .
What strategies can resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Answer:
- Pharmacokinetic (PK) studies:
- Assess bioavailability via oral/intravenous administration in rodent models; low solubility (logP ~3.5) may limit absorption .
- Monitor metabolic stability using liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Formulation optimization:
- Off-target profiling: Employ proteome-wide affinity chromatography to detect unintended interactions .
What computational methods are suitable for predicting the target binding modes of this compound, and how can they guide experimental design?
Answer:
- Molecular docking:
- Molecular Dynamics (MD) simulations:
- QSAR modeling:
How can researchers address discrepancies in reported biological activities of structurally similar compounds?
Answer:
- Orthogonal assays: Validate hits using both enzymatic (e.g., ADP-Glo) and cell-based (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
- Batch-to-batch analysis: Check for impurities (e.g., residual starting materials) via LC-MS; even 1% impurities can skew IC50 values .
- Meta-analysis: Compare literature data with standardized protocols (e.g., ATP concentrations in kinase assays) to identify methodological variability .
What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
Answer:
- Oncology:
- Xenograft models (e.g., nude mice with HT-29 colon tumors) to assess tumor growth inhibition and toxicity profiles .
- Inflammation:
- Collagen-induced arthritis (CIA) in rodents to test anti-inflammatory activity via cytokine (IL-6, TNF-α) modulation .
- Dosage optimization: Conduct dose-ranging studies (1–50 mg/kg) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish efficacy thresholds .
How can researchers mitigate synthetic challenges related to the oxazole-piperidine linkage?
Answer:
- Alternative coupling reagents: Replace EDC with HATU or PyBOP to enhance amid bond formation efficiency .
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
- Protecting group strategy: Use Fmoc for temporary protection of reactive amines during oxazole functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
